1-Boc-azepane-4-carboxylic acid

Medicinal Chemistry ADME Lead Optimization

Select 1-Boc-azepane-4-carboxylic acid (CAS 868284-36-0) to introduce a conformationally flexible 7-membered azepane ring into your peptide or small molecule. This building block provides a distinct steric and electronic profile versus 6-membered piperidine analogs, with a higher LogP (~1.5) to enhance membrane permeability and hydrophobic pocket binding. The Boc group ensures orthogonal protection strategy compatibility for SPPS, while the 4-carboxylic acid handle enables direct amide coupling. Ideal for CNS and GPCR drug discovery programs requiring non-canonical turn motifs and proteolytic stability.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 868284-36-0
Cat. No. B1291919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-azepane-4-carboxylic acid
CAS868284-36-0
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
InChIKeyRZQHJTNUKFLYEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-azepane-4-carboxylic Acid (CAS 868284-36-0): A 7-Membered Heterocyclic Building Block for Peptide and Medicinal Chemistry Synthesis


1-Boc-azepane-4-carboxylic acid is a protected 7-membered cyclic amino acid derivative (C12H21NO4, MW 243.30) featuring a tert-butoxycarbonyl (Boc) group on the nitrogen of the azepane ring and a carboxylic acid moiety at the 4-position [1]. As a versatile, non-canonical amino acid building block, it is widely employed in peptide synthesis and medicinal chemistry to introduce a conformationally flexible seven-membered ring scaffold, offering distinct steric and electronic properties compared to more common 6-membered piperidine analogs [2].

Why 1-Boc-azepane-4-carboxylic Acid Cannot Be Replaced by Piperidine or Alternative Regioisomers in Synthesis


The seven-membered azepane ring in this compound imparts unique conformational flexibility and steric bulk that directly influence downstream molecular recognition, peptide backbone geometry, and physicochemical properties [1]. Direct substitution with a 6-membered piperidine analog (e.g., 1-Boc-piperidine-4-carboxylic acid) alters lipophilicity (ΔLogP ~0.4), ring strain, and conformational sampling, which can significantly impact receptor binding and pharmacokinetic profiles [2]. Similarly, substitution with regioisomers (e.g., 2- or 3-carboxylic acid derivatives) changes the spatial presentation of the carboxylate, affecting coupling efficiency and final compound geometry . The Boc group further dictates orthogonal protection strategy compatibility, distinguishing it from Cbz- or Fmoc-protected alternatives .

Quantitative Differentiation of 1-Boc-azepane-4-carboxylic Acid vs. Closest Analogs


Lipophilicity (LogP) Comparison: 1-Boc-azepane-4-carboxylic Acid vs. 1-Boc-piperidine-4-carboxylic Acid

The calculated octanol-water partition coefficient (XLogP3) of 1-Boc-azepane-4-carboxylic acid is 1.5, compared to 1.1 for the 6-membered ring analog 1-Boc-piperidine-4-carboxylic acid [1][2]. This represents a 36% increase in predicted lipophilicity, attributable to the additional methylene unit in the 7-membered ring, which enhances hydrophobic surface area.

Medicinal Chemistry ADME Lead Optimization

Carboxylic Acid pKa Comparison: Azepane vs. Piperidine Ring Influence

The predicted pKa of the carboxylic acid group in 1-Boc-azepane-4-carboxylic acid is 4.67 ± 0.20, whereas the corresponding pKa in 1-Boc-piperidine-4-carboxylic acid is 4.56 ± 0.20 . The slightly higher pKa (0.11 units) reflects reduced electron-withdrawing inductive effect from the nitrogen due to increased ring size and distance, resulting in a marginally less acidic carboxylate.

Peptide Synthesis Coupling Efficiency Solubility

Boiling Point and Thermal Stability: Implications for Purification and Handling

1-Boc-azepane-4-carboxylic acid exhibits a predicted boiling point of 369.0 ± 35.0 °C at 760 mmHg, whereas the piperidine analog has a predicted boiling point of 353.2 ± 35.0 °C . The 16 °C higher boiling point is consistent with the larger molecular size and increased van der Waals interactions, offering a slightly wider thermal window for solvent removal or distillation steps.

Process Chemistry Purification Thermal Stability

Conformational Diversity: 7-Membered Azepane vs. 6-Membered Piperidine Rings

Substituted azepanes possess inherently flexible ring structures with multiple low-energy conformations, in contrast to the more rigid chair conformations dominant in piperidine rings [1]. Computational and 1H NMR studies have demonstrated that azepane rings can be biased to specific major conformations through judicious substitution (e.g., monofluorination), whereas piperidine conformational control is more limited . This conformational plasticity allows azepane-containing peptides to sample a broader range of backbone geometries, potentially enhancing target engagement and selectivity.

Conformational Analysis Molecular Recognition Peptide Foldamers

Procurement-Driven Application Scenarios for 1-Boc-azepane-4-carboxylic Acid


Synthesis of Conformationally Constrained Peptidomimetics Requiring Enhanced Lipophilicity

In drug discovery programs targeting intracellular or CNS protein-protein interactions, the higher LogP (1.5 vs. 1.1 for piperidine analog) of the 7-membered azepane scaffold is leveraged to improve membrane permeability and binding affinity to hydrophobic pockets [1]. This building block is incorporated into linear or cyclic peptides to introduce a semi-rigid, non-natural turn motif, enhancing proteolytic stability while maintaining favorable ADME properties.

Development of Azepane-Based Foldamers with Unique Secondary Structures

Researchers designing peptide foldamers or β-turn mimics utilize the conformational flexibility of the 7-membered ring to stabilize specific backbone geometries that are inaccessible to 6-membered analogs [1]. The 1-Boc-azepane-4-carboxylic acid serves as a key monomer in solid-phase peptide synthesis, where the Boc group provides orthogonal protection for selective chain elongation and subsequent deprotection under mild acidic conditions [2].

Medicinal Chemistry Optimization of Kinase Inhibitors and GPCR Ligands

In the optimization of lead compounds for kinase or GPCR targets, the azepane scaffold is introduced to replace piperidine or piperazine rings to modulate steric bulk and electronic distribution [1]. The 4-carboxylic acid handle allows for direct amide coupling to the core scaffold, while the subtle difference in pKa (4.67) compared to piperidine (4.56) can influence salt formation and solubility at physiological pH [2].

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